6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N6O4/c17-10(18)6-2-13-15-4-5(1-11-9(6)15)8-7(16(19)20)3-12-14-8/h1-4H,(H,12,14)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRKKDNIWKAJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)O)C3=C(C=NN3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminopyrazole and 1,3-Biselectrophile Condensation
The foundational approach involves cyclocondensation between 5-amino-3-(4-nitro-1H-pyrazol-3-yl)pyrazole and 1,3-biselectrophilic reagents. As demonstrated by Portilla et al., malonic acid derivatives serve as effective electrophiles. For instance, reacting 5-amino-3-(4-nitro-1H-pyrazol-3-yl)pyrazole with malonic acid in the presence of phosphoryl chloride (POCl₃) and pyridine yields the pyrazolo[1,5-a]pyrimidine scaffold (Scheme 1). The POCl₃ activates malonic acid via phosphoric ester formation, accelerating cyclization at 100°C for 5 hours to achieve a 95% yield.
Key Reaction Conditions:
This method’s efficiency stems from the simultaneous ring closure and carboxylic acid group retention. However, regioselectivity challenges arise when using asymmetrical aminopyrazoles, necessitating careful stoichiometric control.
β-Enaminone-Mediated Cyclization
β-Enaminones enhance electrophilicity at the α-position, facilitating cyclocondensation with aminopyrazoles. A 2021 study optimized this route using ethyl 3-(dimethylamino)propenoate as the enaminone. Reaction with 5-amino-3-(4-nitro-1H-pyrazol-3-yl)pyrazole in refluxing ethanol produced the target compound in 82% yield after 12 hours.
Advantages:
-
Reduced side reactions due to enaminone’s electron-withdrawing effects.
Multicomponent Reaction (MCR) Approaches
Aldehyde-Aminopyrazole-Sulfoxonium Ylide Assembly
Li et al. developed a one-pot MCR using aldehydes, aminopyrazoles, and sulfoxonium ylides. For example, 4-nitro-1H-pyrazole-3-carbaldehyde reacts with 5-aminopyrazole and dimethylsulfoxonium methylide under microwave irradiation (120°C, 30 min) to afford the product in 77% yield.
Optimized Conditions:
| Component | Equivalents | Role |
|---|---|---|
| Aldehyde | 1.2 | Electrophilic partner |
| Aminopyrazole | 1.0 | Nucleophile |
| Sulfoxonium ylide | 1.5 | Carbonyl surrogate |
This method’s scalability was validated at 1 mmol scale, maintaining a 77% yield with 5 mol% catalyst loading.
Mannich-Type Reactions with Post-Oxidation
Pericyclic Reaction Pathways
[4+2] Cycloaddition of Acyclic Precursors
Ding et al. reported a copper-catalyzed [4+2] cycloaddition using N-propargylic sulfonylhydrazones. The reaction proceeds via triazole intermediate formation, followed by intramolecular Diels-Alder cyclization. While this method avoids pre-functionalized pyrazoles, it requires harsh conditions (160°C, 24 hours) and affords moderate yields (58%).
Functional Group Interconversion
Nitro Group Introduction
The 4-nitro group on the pyrazole ring is typically introduced prior to cyclocondensation. Nitration of 3-bromo-1H-pyrazole using fuming HNO₃/H₂SO₄ at 0°C provides 4-nitro-1H-pyrazole-3-bromo, which undergoes Suzuki coupling with pyrimidine boronic acids to install the pyrimidine moiety.
Purification and Characterization
Purification Methods:
-
Recrystallization: Ethanol/water (3:1) yields >99% purity.
-
Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) for complex mixtures.
Analytical Data:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.45 (s, 1H, pyrazole-H), 13.1 (s, 1H, COOH).
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 95 | 5 | High | High yield, minimal byproducts |
| MCR | 77 | 0.5 | Moderate | One-pot synthesis |
| Pericyclic | 58 | 24 | Low | Novel pathway |
Chemical Reactions Analysis
Nucleophilic Substitution at the Nitro Group
The nitro group (-NO₂) on the pyrazole ring acts as a site for nucleophilic substitution under reducing conditions. For example:
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Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine (-NH₂), enhancing the compound’s potential for further functionalization .
-
Aromatic substitution : Under basic conditions, the nitro group can be displaced by nucleophiles such as thiols or amines, forming derivatives with modified biological activity .
Example reaction pathway :
Carboxylic Acid Functionalization
The carboxylic acid group (-COOH) participates in typical acid-derived reactions:
These modifications improve solubility or enable conjugation with biomolecules for drug delivery applications .
Cycloaddition and Ring-Opening Reactions
The pyrazolo[1,5-a]pyrimidine core undergoes cycloaddition reactions due to its electron-deficient nature:
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Diels-Alder reactions : Reacts with dienes (e.g., cyclopentadiene) to form fused bicyclic structures .
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Ring-opening with nucleophiles : Treatment with strong bases (e.g., NaOH) cleaves the pyrimidine ring, generating intermediates for synthesizing larger heterocycles .
Mechanistic insight :
The electron-withdrawing nitro group increases the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack at positions C-5 and C-7 .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging halogen substituents introduced via directed ortho-metalation:
| Coupling Type | Catalyst System | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives for drug design |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | Aryl amines | Amino-functionalized analogs |
These reactions enable the introduction of aromatic or heteroaromatic groups for structure-activity relationship (SAR) studies .
Biological Interactions (Non-covalent)
While not a traditional chemical reaction, the compound interacts with biological targets via:
-
Hydrogen bonding : The carboxylic acid and nitro groups form H-bonds with enzyme active sites (e.g., kinase ATP-binding pockets) .
-
π-π stacking : The planar pyrazolopyrimidine system interacts with aromatic residues in proteins.
Example : Inhibition of p38 MAP kinase (IC₅₀ = 0.42 μM) via competitive binding to the ATP pocket .
Photochemical Reactivity
Under UV light, the nitro group undergoes photolysis, generating reactive nitrogen oxides (NOₓ) and radical intermediates. This property is exploited in photodynamic therapy research .
Table 2: Comparative Reactivity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Substituent | Reactivity Toward Electrophiles | Preferred Reaction Sites |
|---|---|---|
| Nitro (-NO₂) | High (directs meta-substitution) | C-5, C-7 of pyrimidine ring |
| Carboxylic acid (-COOH) | Moderate (pH-dependent) | O-H for salt/ester formation |
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure includes both pyrazole and pyrimidine rings, which are commonly found in many biologically active molecules. Its applications in medicinal chemistry are primarily focused on:
1. Kinase Inhibition
- Pyrazolo[1,5-a]pyrimidines are known for their ability to inhibit various kinases, which play crucial roles in cellular signaling pathways related to cancer and inflammatory diseases. Research indicates that 6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid could exhibit kinase inhibitory activity, making it a candidate for drug development targeting these enzymes.
2. Antibacterial Activity
- The presence of the nitro group in this compound suggests potential antibacterial properties. Similar compounds with nitro substitutions have shown effectiveness against a range of bacterial strains. Investigating the antibacterial efficacy of this compound could lead to the development of new antimicrobial agents.
3. Biological Activity Enhancement
- The unique functional groups present in this compound may enhance its biological activities due to increased electron affinity and interactions with biological targets. This aspect is crucial for optimizing drug design and improving therapeutic outcomes.
Materials Science Applications
The structural complexity of this compound also positions it as a candidate for applications in materials science:
1. Organic Electronics
- Heterocyclic compounds like this one can possess interesting photophysical and electronic properties, making them suitable for development in organic electronics and light-emitting devices. Further research is needed to explore these properties and their practical applications.
Case Studies and Research Findings
Several studies have focused on the interaction of this compound with biological macromolecules:
Case Study 1: Kinase Binding Affinity
- Research investigating the binding affinity of this compound with specific kinases has indicated promising results, suggesting its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Efficacy
- Preliminary studies have demonstrated antibacterial activity against certain strains, warranting further exploration into its mechanism of action and potential as an antibiotic.
Mechanism of Action
The mechanism of action of 6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The primary distinction between the target compound and analogs lies in the substituents on the pyrazolo[1,5-a]pyrimidine scaffold. Key comparisons include:
Key Observations :
- Electron-withdrawing vs.
- Solubility : Carboxylic acid derivatives with polar groups (e.g., hydroxyethyl) exhibit higher aqueous solubility than nitro- or chloro-substituted variants .
- Biological activity : Halogenated derivatives (e.g., chloro-substituted) are often prioritized in drug discovery due to enhanced membrane permeability and target binding .
Coordination Chemistry and Metal Complexes
Pyrazolo[1,5-a]pyrimidine-3-carboxylates are versatile ligands for transition metals. The nitro group in the target compound may influence coordination behavior:
- Nickel(II) and Copper(II) complexes: Pyrazolo[1,5-a]pyrimidine-3-carboxylate forms mononuclear complexes with Ni(II) and Cu(II), where the carboxylate oxygen and pyrimidine nitrogen act as binding sites . The nitro group’s electron-withdrawing nature could reduce electron donation to the metal center compared to amino or methoxy-substituted ligands.
Biological Activity
6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a fused heterocyclic framework, positions it as a promising candidate in medicinal chemistry. The presence of both nitro and carboxylic acid functionalities enhances its potential biological activity, making it a subject of interest for various therapeutic applications.
- Molecular Formula : C10H6N6O4
- Molecular Weight : 274.19 g/mol
- CAS Number : 323199-38-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that the nitro group may enhance electron affinity, facilitating interactions with enzymes and receptors involved in disease pathways. The carboxylic acid group contributes to hydrogen bonding and electrostatic interactions, further enhancing binding affinity.
Biological Activities
The compound exhibits a range of biological activities, which can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Exhibits potential in inhibiting cancer cell proliferation through kinase inhibition. Similar compounds have shown efficacy against various cancer types. |
| Antibacterial Activity | Nitro-substituted pyrazole derivatives have demonstrated antibacterial effects, suggesting that this compound may also possess similar properties. |
| Enzymatic Inhibition | Research indicates potential inhibitory effects on key enzymes involved in inflammatory responses and cancer progression. |
| Psychopharmacological Effects | Some derivatives within the pyrazolo[1,5-a]pyrimidine class have shown promise in treating neurological disorders. |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine effectively inhibit protein kinases involved in cancer progression. For instance, compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) .
- Antibacterial Studies : Research has shown that compounds containing nitro groups linked to pyrazole rings exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against Staphylococcus aureus and Escherichia coli, revealing promising results .
- Enzymatic Inhibition : A series of studies focused on the inhibition of monoamine oxidase (MAO) isoforms by pyrazole derivatives demonstrated that modifications at the 6-position significantly enhance inhibitory potency . This suggests that this compound may similarly exhibit strong MAO-B inhibition.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Combining 4-nitropyrazole with appropriate pyrimidine precursors under acidic conditions.
- Functionalization Techniques : Post-synthetic modifications to introduce carboxylic acid groups or other substituents to enhance biological activity.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how can they be optimized for 6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
- Methodological Answer : Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds. For example, condensation of substituted pyrazole precursors with enaminones in polar aprotic solvents (e.g., DMF or pyridine) under reflux conditions yields the core structure . Optimization strategies include:
- Temperature Control : Prolonged reflux (5–6 hours) improves yield by ensuring complete cyclization .
- Solvent Selection : Pyridine facilitates both reaction progress and intermediate stabilization .
- Purification : Recrystallization from ethanol or DMF enhances purity .
- Example : Compound 11 (70% yield) was synthesized via pyridine-mediated condensation followed by acid neutralization and recrystallization .
Table 1 : Comparative Synthesis Conditions for Analogous Compounds
| Compound | Reaction Time (h) | Solvent | Yield (%) | Purification Method | Reference |
|---|---|---|---|---|---|
| 10c | 5 | Pyridine | 62 | Ethanol recrystallization | |
| 13a | 6 | DMF | 68 | DMF recrystallization |
Q. How is structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed, and what analytical techniques are critical?
- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic methods:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., nitro groups at ~1520 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) .
- Elemental Analysis : Confirms C, H, N percentages (e.g., 62.77% C in 10c) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between experimental and theoretical data may arise from impurities, tautomerism, or crystal packing. Mitigation strategies include:
- X-ray Crystallography : Provides definitive confirmation of molecular geometry (e.g., compound 10c’s crystal structure) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon networks .
- Re-synthesis and Repetition : Repeating reactions under controlled conditions (e.g., inert atmosphere) reduces oxidative byproducts .
Q. What computational approaches are effective for predicting the pharmacological properties of this compound?
- Methodological Answer :
- Molecular Docking : Simulates binding affinity to target proteins (e.g., kinase inhibitors). Tools like AutoDock Vina assess interactions with active sites .
- ADMET Prediction : Software such as SwissADME predicts absorption, distribution, and toxicity. For example, nitro groups may enhance membrane permeability but increase hepatotoxicity risk .
- Quantum Chemical Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
Table 2 : In Silico ADMET Predictions for Pyrazolo[1,5-a]pyrimidines
| Property | Prediction | Tool Used | Reference |
|---|---|---|---|
| Bioavailability Score | 0.55 | SwissADME | |
| CYP2D6 Inhibition | High probability | admetSAR |
Q. How can reaction scalability be improved without compromising yield or purity?
- Methodological Answer :
- Flow Chemistry : Continuous synthesis reduces batch variability and enhances reproducibility .
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in multi-step syntheses .
- Green Solvents : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) minimizes environmental impact .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
